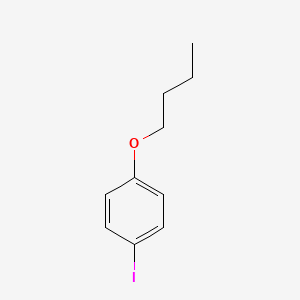

1-Butoxy-4-iodobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-butoxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHOMNBEJNMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469843 | |

| Record name | 4-Iodo-1-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96693-04-8 | |

| Record name | 4-Iodo-1-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butoxy 4 Iodobenzene

Conventional Synthetic Approaches

Conventional methods for synthesizing 1-butoxy-4-iodobenzene have long been the cornerstone of its production, relying on well-understood and widely implemented reaction mechanisms.

Williamson Ether Synthesis from Substituted Phenols

The most common and direct route for the preparation of this compound is the Williamson ether synthesis. This method involves the reaction of a deprotonated substituted phenol (B47542) with an alkyl halide. In the case of this compound, 4-iodophenol (B32979) is treated with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking an n-butyl halide, such as 1-bromobutane, to form the desired ether.

A typical experimental procedure involves refluxing a solution of 4-iodophenol, 1-bromobutane, and potassium carbonate in acetonitrile. The reaction is allowed to proceed for several hours to ensure completion. Following the reaction, the solvent is removed, and the product is isolated and purified through extraction and other standard laboratory techniques.

Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-iodophenol |

| Reagent | 1-bromobutane |

| Base | Potassium carbonate |

| Solvent | Acetonitrile |

| Reaction Time | 12 hours |

| Temperature | Reflux |

Alternative Established Synthetic Routes for this compound

Beyond the Williamson ether synthesis, other established methods for the formation of aryl ethers can be applied to the synthesis of this compound. These routes often involve transition metal-catalyzed cross-coupling reactions.

One such alternative is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. wikipedia.org For the synthesis of this compound, this would entail the reaction of 1,4-diiodobenzene (B128391) or 4-iodophenol with butanol in the presence of a copper catalyst and a base, typically at elevated temperatures. wikipedia.org While effective, traditional Ullmann conditions can be harsh. wikipedia.org

Another significant alternative is the Buchwald-Hartwig etherification . This palladium-catalyzed cross-coupling reaction provides a milder and often more efficient route to aryl ethers compared to the Ullmann condensation. organic-chemistry.orgwikipedia.org The reaction would involve coupling 4-iodophenol with n-butanol or an n-butyl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Advanced and Sustainable Synthesis Strategies

In response to the growing demand for environmentally friendly chemical processes, advanced and sustainable strategies for the synthesis of this compound are being explored. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Development of Green Chemistry Protocols in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aryl ethers. These protocols focus on improving reaction efficiency while minimizing environmental impact.

Microwave-assisted synthesis represents a significant advancement in this area. researchgate.netejbps.comorganic-chemistry.orgundip.ac.id By using microwave irradiation to heat the reaction mixture, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.net This technique can be applied to the Williamson ether synthesis of this compound, offering a more energy-efficient alternative to conventional heating. organic-chemistry.org

The use of ionic liquids as reaction media is another green chemistry approach. researchgate.netrsc.orgnih.govsemanticscholar.org Ionic liquids are salts that are liquid at or near room temperature and can serve as recyclable, non-volatile solvents, replacing traditional volatile organic compounds (VOCs). researchgate.netrsc.org The synthesis of this compound in an ionic liquid could offer benefits in terms of product isolation and solvent reuse.

Flow chemistry is an emerging technology that involves performing chemical reactions in a continuous-flow reactor. acs.org This approach offers precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. acs.org The synthesis of this compound via a flow process could lead to a more efficient and consistent production method.

Catalytic Methodologies for the Preparation of this compound

The development of novel catalytic systems is at the forefront of modern organic synthesis, offering pathways to new levels of efficiency and selectivity.

Palladium-catalyzed and copper-catalyzed cross-coupling reactions, as mentioned in the context of Buchwald-Hartwig and Ullmann reactions, are central to modern aryl ether synthesis. organic-chemistry.orggoogle.comnih.govsemanticscholar.orgnih.govmdpi.com Research in this area focuses on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings. For the synthesis of this compound, this could involve the use of advanced ligands that promote the catalytic cycle and allow for the use of less reactive starting materials. acs.org

Phase-transfer catalysis (PTC) is another valuable technique, particularly for reactions involving immiscible reactants. bcrec.idresearchgate.net In the context of the Williamson ether synthesis of this compound, a phase-transfer catalyst can facilitate the transfer of the 4-iodophenoxide anion from an aqueous or solid phase to an organic phase containing the n-butyl halide, thereby accelerating the reaction rate. bcrec.id This can lead to milder reaction conditions and reduced reliance on anhydrous solvents.

Reactivity Profiles and Transformative Chemistry of 1 Butoxy 4 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the functionalization of 1-Butoxy-4-iodobenzene. The high reactivity of the aryl iodide bond facilitates oxidative addition to low-valent metal centers, initiating catalytic cycles that lead to the formation of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. In this reaction, this compound can be effectively coupled with various organoboron compounds, such as arylboronic acids, to yield substituted 4-butoxybiphenyl (B1597280) derivatives. The reaction is typically catalyzed by a Palladium(0) complex, which is often generated in situ from a Palladium(II) precursor. vu.nlnih.gov The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Key components of this reaction include the palladium catalyst, a phosphine (B1218219) ligand that stabilizes the palladium intermediates, and a base to facilitate the transmetalation step. vu.nlnih.govresearchgate.net The choice of these components can significantly influence the reaction's efficiency and scope. For instance, dialkylbiaryl phosphine ligands like SPhos have demonstrated high efficacy, enabling couplings even with low catalyst loadings. nih.gov

| Palladium Source | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | High |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | Good to High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | Good |

Palladium-Catalyzed Heck Coupling Involving this compound Analogues

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, such as stilbenes. nih.govuliege.benih.gov this compound and its analogues are excellent substrates for this transformation due to the high reactivity of the C-I bond. chemrxiv.org The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product, and reductive elimination regenerates the active catalyst. nih.govyoutube.com

The reaction conditions, including the choice of catalyst, base, and solvent, can control the regioselectivity and stereoselectivity of the product. uliege.benih.gov Typically, the reaction yields the more thermodynamically stable E-isomer of the stilbene (B7821643) derivative. nih.gov Microwave-assisted organic synthesis (MAOS) has been shown to accelerate these reactions, often leading to higher yields in shorter times under aqueous conditions. nih.govnih.gov

| Aryl Halide | Alkene | Catalyst System | Product Type |

|---|---|---|---|

| Iodobenzene (B50100) | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | trans-Stilbene |

| 4-Iodoanisole | Ethyl acrylate | PdCl₂ / NaOAc | Ethyl 4-methoxycinnamate |

| 1-Bromo-4-iodobenzene | Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | 3-(4-Bromophenyl)cyclohexene |

Copper-Catalyzed Cross-Coupling Reactions with this compound

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a classic and effective method for forming carbon-heteroatom bonds. wikipedia.orgthermofisher.com this compound can react with a variety of nucleophiles, including alcohols, phenols, and amines, in the presence of a copper catalyst to form ethers and amines, respectively.

The traditional Ullmann reaction requires stoichiometric amounts of copper and harsh conditions, such as high temperatures (often exceeding 200 °C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.orgthermofisher.comwikipedia.orgorganic-chemistry.org However, modern advancements have introduced ligand-accelerated catalytic systems that operate under milder conditions. wikipedia.org For instance, the Goldberg reaction, a variation of the Ullmann amination, utilizes ligands like phenanthroline to facilitate the C-N bond formation at lower temperatures. wikipedia.org Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. wikipedia.org

| Coupling Partner | Reaction Type | Catalyst/Promoter | Product Class |

|---|---|---|---|

| Phenol (B47542) | Ullmann Ether Synthesis | CuI / Base | Diaryl Ether |

| Aniline | Goldberg Reaction | CuI / Phenanthroline / Base | Diaryl Amine |

| Aliphatic Amine | C-N Coupling | Cu(I) / Ligand | N-Alkyl Arylamine |

| Terminal Alkyne | Sonogashira-Hagihara type | CuI / Base | Aryl Alkyne |

Other Metal-Mediated Coupling Reactions of this compound

While palladium and copper are the most common metals used for coupling reactions with aryl halides, other transition metals like nickel and iron have emerged as powerful, more sustainable alternatives. princeton.educhemrxiv.orgnih.govmdpi.com

Nickel-catalyzed couplings offer a cost-effective alternative to palladium and can mediate a variety of transformations, including C-C, C-S, and C-O bond formations. princeton.educhemrxiv.orgnih.gov These reactions often proceed through similar catalytic cycles involving Ni(0)/Ni(II) intermediates. issuu.com Mechanochemical conditions, such as ball milling, have been shown to enhance the efficiency of nickel-catalyzed C-S couplings. chemrxiv.org

Iron-catalyzed cross-couplings are particularly attractive due to iron's low cost, abundance, and low toxicity. nih.govmdpi.combeilstein-journals.org Iron catalysts can effectively couple aryl halides with organometallic reagents like Grignard reagents or organomanganese species. nih.gov These reactions often involve radical pathways or ate-complex intermediates. nih.gov A synergistic effect has also been observed where a combination of iron and copper salts can catalyze Sonogashira-Hagihara type couplings of aryl iodides with terminal alkynes without the need for expensive ligands. core.ac.uk

Involvement in Hypervalent Iodine Chemistry

Beyond its role as a substrate in coupling reactions, this compound is a key starting material for the synthesis of hypervalent iodine reagents. These compounds are highly valuable as versatile and environmentally benign oxidizing agents in organic synthesis. nih.govbeilstein-journals.orgumich.edu

Precursor Role of this compound in Hypervalent Iodine(III) Reagent Synthesis

This compound can be readily oxidized to form a stable iodine(III) compound, specifically [Bis(acetoxy)iodo]-4-butoxybenzene, which is an analogue of the well-known reagent (diacetoxyiodo)benzene (B116549) (PIDA). wikipedia.orgchemicalbook.com This transformation involves the treatment of the parent iodoarene with a strong oxidizing agent in the presence of acetic acid. organic-chemistry.org The resulting hypervalent iodine reagent possesses a T-shaped molecular geometry, with the butoxyphenyl group and two lone pairs in the equatorial positions and the two acetate (B1210297) ligands in the axial positions. wikipedia.org

These reagents serve as excellent electrophiles and oxidizing agents, capable of mediating a wide range of transformations, including the oxidation of alcohols, oxidative rearrangements, and the introduction of functional groups onto various substrates. beilstein-journals.orgchemicalbook.com The butoxy group can modulate the reactivity and solubility of the reagent compared to the parent PIDA.

| Oxidizing Agent | Solvent/Co-reagent | Key Advantage |

|---|---|---|

| Peracetic Acid | Acetic Acid | Original Willgerodt method. wikipedia.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Acetic Acid | Efficient for arenes with electron-withdrawing groups. organic-chemistry.org |

| Sodium Perborate (B1237305) | Acetic Acid | Effective and convenient reagent. organic-chemistry.org |

| Sodium Hypochlorite (B82951) Pentahydrate | Acetic Acid | Inexpensive, safe, and rapid method. organic-chemistry.org |

Oxidative Transformations Mediated by Hypervalent Iodine Species with this compound Analogues

Iodoarenes, including analogues of this compound, can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. wikipedia.org These compounds, often referred to as λ³-iodanes and λ⁵-iodanes, are prized for their stability, selectivity, and environmentally friendly nature compared to heavy metal oxidants. wikipedia.orgwikipedia.orgprinceton.edu The synthesis of hypervalent iodine(III) reagents typically involves the oxidation of an iodoarene precursor. diva-portal.org Common methods for this transformation include the use of oxidizing agents like peracetic acid, m-chloroperoxybenzoic acid (mCPBA), sodium hypochlorite, and oxone. organic-chemistry.org

For instance, iodoarenes react with m-chloroperoxybenzoic acid in acetic acid to efficiently produce [(diacetoxy)iodo]arenes. organic-chemistry.org Similarly, sodium perborate in acetic acid can be used to oxidize iodoarenes to (diacetoxyiodo)arenes. organic-chemistry.org These hypervalent iodine(III) species, such as iodosylbenzene (PhIO), (diacetoxyiodo)benzene (PhI(OAc)₂), and Koser's reagent (PhI(OTs)OH), serve as powerful oxidants for a variety of functional groups. wikipedia.orgprinceton.edu

The reactivity of these reagents stems from the electrophilic nature of the iodine center and the excellent leaving group ability of the phenyliodonio group. princeton.edu Hypervalent iodine(V) reagents, like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are known for their strong oxidizing capabilities and are used for transformations such as the oxidation of alcohols to aldehydes and ketones. princeton.edunih.gov The presence of an electron-donating butoxy group in analogues of this compound would influence the ease of oxidation of the iodine atom and the subsequent reactivity of the resulting hypervalent iodine species. These reagents can mediate a wide range of oxidative transformations, including the α-functionalization of carbonyl compounds, oxidative cyclizations, and the oxidation of amines and aromatic compounds. wikipedia.orgnih.govnih.gov

Table 1: Examples of Hypervalent Iodine Reagents and their Synthesis from Iodoarenes

| Hypervalent Iodine Reagent | Common Name/Abbreviation | Synthesis Method from Iodoarene | Oxidizing Agent |

|---|---|---|---|

| ArI(OAc)₂ | (Diacetoxyiodo)arene | Oxidation of iodoarene in acetic acid | Peracetic acid or mCPBA |

| ArI(OCOCF₃)₂ | [Bis(trifluoroacetoxy)iodo]arene | Oxidation of iodoarene in trifluoroacetic acid | Oxone |

| ArI(OH)OTs | [Hydroxy(tosyloxy)iodo]arene (Koser's Reagent derivative) | One-pot synthesis from iodoarene | Not specified |

| ArIO | Iodosylarene | Hydrolysis of ArI(OAc)₂ | - |

| ArIO₂ | Iodoxyarene | Disproportionation of ArIO or oxidation of 2-iodobenzoic acid | Oxone or Potassium bromate |

| - | Dess-Martin Periodinane (DMP) | Acetylation of 2-iodoxybenzoic acid (IBX) | - |

Exploration of Radical and Aryne Intermediates Derived from Iodoarenes

Arynes, and specifically benzyne (B1209423) (C₆H₄), are highly reactive intermediates that can be generated from appropriately substituted iodoarenes. semanticscholar.org One of the milder methods for generating benzynes involves the use of hypervalent iodine precursors. For example, phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate (B1224126) serves as a precursor that, upon treatment with a fluoride (B91410) source, efficiently generates benzyne at room temperature. This approach avoids the harsh conditions, such as strong bases (e.g., nBuLi, LDA), often required with other methods. masterorganicchemistry.com

Relevant to this compound, precursors for substituted benzynes can be synthesized. For instance, hypervalent iodine benzyne precursors with long alkyl chains have been prepared and their reactivity studied. cohlife.org The generation of the aryne typically proceeds via an ortho-deprotonation followed by β-elimination of the iodonium (B1229267) leaving group. chemrxiv.orgresearchgate.net The electron-donating butoxy group on the benzene (B151609) ring would influence the regioselectivity of deprotonation if multiple sites are available.

Once generated, the highly electrophilic benzyne intermediate can be "trapped" by a variety of reagents. nih.gov Common trapping agents include dienes like furan (B31954), which undergo Diels-Alder cycloaddition reactions to form adducts such as 1,4-dihydronaphthalene-1,4-endoxide. semanticscholar.orgcohlife.orgresearchgate.net The trapping reaction provides a powerful method for constructing complex molecular scaffolds. semanticscholar.org The generation of benzyne from an iodoarene precursor followed by trapping with furan is a well-established procedure. cohlife.org

Table 2: Trapping Reactions of Benzyne Generated from Iodoarene Precursors

| Benzyne Precursor Type | Generating Agent | Trapping Agent | Product Type |

|---|---|---|---|

| Aryl(2-trimethylsilylphenyl)iodonium triflate | Fluoride source (e.g., CsF) | Furan | Diels-Alder adduct |

| Aryl(2-trimethylsilylphenyl)iodonium triflate | Fluoride source (e.g., CsF) | 1,2,3,4-Tetraphenylcyclopentadienone | Diels-Alder adduct |

| 1-Alkyl-4-iodobenzene derivative (via hypervalent iodine intermediate) | Tetrabutylammonium fluoride (Bu₄NF) | Furan | Diels-Alder adduct |

| 2-Aminobenzoic acid | Nitrous acid | Furan | Diels-Alder adduct |

| 1,2-Di-iodobenzene | Photolysis | - (Forms benzyne and molecular iodine) | - |

The carbon-iodine bond in this compound and its analogues is relatively weak and can undergo homolytic cleavage to generate aryl radicals. acs.org This process can be initiated by light (photolysis) or radical initiators. nih.govresearchgate.net The resulting aryl radicals are versatile intermediates for various chemical transformations. acs.org

One significant reaction pathway is halogen-atom transfer (XAT), where a photoredox-generated aryl radical can abstract a halogen atom from another molecule, such as an alkyl iodide, to propagate a radical chain. acs.org This strategy has been harnessed in conjunction with copper catalysis to achieve cross-coupling-type functionalization of alkyl iodides. acs.org

Furthermore, aryl iodides can participate in light-induced intramolecular iodine-atom transfer radical additions. acs.orgnih.gov In these reactions, an aryl radical generated from the C-I bond cleavage can add to a tethered alkyne, leading to the formation of cyclized products and a new vinyl iodide. acs.orgnih.gov This transformation is often facilitated by a visible light sensitizer. nih.gov The presence of the butoxy group on the aromatic ring can influence the electronic properties of the aryl radical, potentially affecting its reactivity and the efficiency of subsequent radical processes. The formation of iodonyl radicals from the reaction of iodobenzene with reagents like t-butyl hypochlorite has also been studied, indicating another pathway for radical chemistry involving iodoarenes. cdnsciencepub.com These radical processes are generally carried out under mild conditions and show good functional group tolerance. researchgate.net

Table 3: Examples of Radical-Mediated Transformations of Aryl Iodides

| Reaction Type | Initiator/Catalyst | Key Intermediate | Typical Transformation |

|---|---|---|---|

| Halogen-Atom Transfer (XAT) | Photoredox catalyst | Aryl radical | Converts alkyl iodides to alkyl radicals for cross-coupling |

| Intramolecular Radical Addition | Visible light / Sensitizer | Aryl radical | Cyclization onto a tethered alkyne to form vinyl iodides |

| Intramolecular 1,5-H transfer | Visible light / Photoredox catalyst | Aryl radical | Cyclization via hydrogen atom abstraction |

| Radical Chain Halogenation | Photo- or thermal initiation | t-Butoxyiodonyl benzene radical | Chlorination of hydrocarbon substrates |

| Aerobic Oxidation | Aldehyde autoxidation | Iodanyl radical | Synthesis of hypervalent iodine compounds |

Mechanistic Insights and Computational Investigations

Elucidation of Reaction Mechanisms in Catalytic Transformations of 1-Butoxy-4-iodobenzene

This compound serves as a key substrate in numerous palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The elucidation of the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura and Heck couplings, typically involves a sequence of well-defined elementary steps.

The electron-donating nature of the para-butoxy group in this compound plays a significant role in these mechanisms. It increases the electron density on the aromatic ring, which facilitates the initial and often rate-determining step: the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate.

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, the mechanism proceeds as follows after the initial oxidative addition nih.gov:

Oxidative Addition: A Pd(0) complex reacts with this compound to form a square planar Pd(II) complex, (L)₂Pd(Ar)(I), where Ar is the 4-butoxyphenyl group and L represents the supporting ligands.

Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., an arylboronic acid) to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species nih.govresearchgate.net.

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the final biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle nih.gov.

The following table outlines the catalytic cycle for a typical Suzuki-Miyaura reaction with this compound.

| Step | Description | Reactants | Intermediate/Product |

| 1. Oxidative Addition | The C-I bond of this compound adds across a Pd(0) center. | This compound, Pd(0)L₂ | Aryl-Pd(II)-Iodo Complex |

| 2. Transmetalation | An organic group (R') from a boronic acid derivative replaces the iodide on the Pd(II) center. | Aryl-Pd(II)-Iodo Complex, R'-B(OH)₂, Base | Di-organo-Pd(II) Complex |

| 3. Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the catalyst. | Di-organo-Pd(II) Complex | 4-Butoxy-1,1'-biphenyl derivative, Pd(0)L₂ |

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. The mechanism shares the initial oxidative addition step with the Suzuki coupling.

Oxidative Addition: As before, this compound adds to a Pd(0) catalyst.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.

Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a hydridopalladium(II) complex.

Reductive Elimination/Base Regeneration: The hydridopalladium complex is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst arkat-usa.orgnih.gov.

Mechanistic studies often reveal complexities such as the role of ligands, the nature of the active catalyst (whether it is homogeneous or heterogeneous), and potential deactivation pathways researchgate.net.

Quantum Chemical Calculations for this compound and Related Structures (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structural, electronic, and reactive properties of molecules like this compound at an atomic level. These computational methods complement experimental findings by providing insights that are often difficult or impossible to obtain through empirical observation alone.

A key application of DFT is the calculation of geometric and energetic parameters. For this compound, DFT calculations using functionals like B3LYP with basis sets such as 6-31G* can be employed to optimize the molecular geometry and, crucially, to evaluate the Carbon-Iodine Bond Dissociation Energy (BDE). The C-I BDE is a critical parameter as it directly relates to the energy required for the initial oxidative addition step in catalytic cycles. The electron-donating butoxy group is predicted to slightly lower this BDE compared to unsubstituted iodobenzene (B50100), consistent with its activating effect in cross-coupling reactions.

DFT is also used to map out entire reaction pathways for catalytic transformations. By calculating the energies of reactants, transition states, and products for each elementary step (oxidative addition, transmetalation, reductive elimination), a complete potential energy surface can be constructed. This allows for the identification of the rate-determining step and provides a quantitative understanding of how substituents, ligands, and solvents influence the reaction kinetics nih.gov.

Furthermore, DFT calculations provide detailed information about the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and its behavior in charge-transfer processes, which is relevant for its photophysical properties.

The table below summarizes common computational approaches used to study this compound and its reactions.

| Computational Method | Property Calculated | Mechanistic Insight Provided |

| Geometry Optimization | Ground-state molecular structure, bond lengths, angles. | Provides a foundational structure for all other calculations. |

| Frequency Calculation | Vibrational frequencies (IR/Raman spectra). | Confirms optimized structure is a true minimum; predicts spectra. |

| Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the C-I bond. | Quantifies the strength of the C-I bond, relates to activation energy of oxidative addition. |

| Transition State (TS) Search | Structure and energy of the transition state for a reaction step. | Identifies the energy barrier for a reaction, allowing for rate determination. |

| NBO/Mulliken Analysis | Atomic charges, orbital interactions. | Elucidates electronic effects of substituents (e.g., butoxy group). |

| HOMO-LUMO Analysis | Energy and distribution of frontier molecular orbitals. | Predicts sites of electrophilic/nucleophilic attack and relates to electronic transitions. |

Advanced Spectroscopic Analysis for Mechanistic Studies (e.g., In-situ NMR, advanced IR)

While quantum chemical calculations provide a theoretical framework, advanced spectroscopic techniques offer direct experimental evidence for proposed reaction mechanisms. In-situ monitoring, where spectra are recorded directly from the reacting mixture, is particularly powerful for identifying transient intermediates and understanding catalyst behavior under true catalytic conditions.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for mechanistic studies of catalytic reactions involving this compound. By conducting the reaction directly within an NMR tube, it is possible to monitor the disappearance of starting materials and the appearance of products in real-time. More advanced applications focus on observing the catalyst itself. For instance, in palladium-catalyzed reactions using phosphine (B1218219) ligands, ³¹P NMR is exceptionally useful. This technique can identify different palladium-phosphine complexes present in the catalytic cycle, such as the initial Pd(0) species, the oxidative addition product (Aryl-Pd(II)-I), and other intermediates arkat-usa.orgresearchgate.net. Changes in the chemical shifts and coordination of the phosphorus nucleus provide detailed structural information about the palladium coordination sphere throughout the reaction.

In-situ Infrared (IR) Spectroscopy: In-situ IR spectroscopy can track changes in vibrational modes of reactants and products. For reactions involving carbonyl-containing coupling partners, for example, the C=O stretching frequency is a sensitive probe of the electronic environment and can be monitored throughout the reaction.

Advanced NMR Techniques for Related Structures: For iodoarenes, more specialized NMR techniques can provide unique insights. For example, variable-temperature ¹⁷O-NMR has been combined with DFT calculations to study the dynamic behavior and I-O bonding in hypervalent iodine compounds derived from iodoarenes researchgate.net. Such advanced methods allow for the determination of activation free energies for dynamic processes, like ligand exchange, which can be crucial in certain catalytic or stoichiometric transformations researchgate.net. These techniques, while not commonly applied to simple cross-coupling, demonstrate the power of advanced spectroscopy in probing the chemistry of organoiodine compounds.

The following table highlights spectroscopic methods used for mechanistic analysis.

| Spectroscopic Technique | Information Obtained | Application in Studying this compound Reactions |

| In-situ ¹H NMR | Concentration changes of reactants and products. | Monitors reaction kinetics and conversion. |

| In-situ ³¹P NMR | Identity and concentration of Pd-phosphine complexes. | Elucidates the structure of catalytic intermediates and catalyst resting states. |

| In-situ IR/FTIR | Changes in functional group vibrational frequencies. | Tracks the conversion of specific functional groups during the reaction. |

| Variable Temperature NMR | Dynamic processes, exchange rates, activation energies. | Studies ligand exchange dynamics and conformational changes in catalytic intermediates. |

Photophysical Properties and Electronic Structure Calculations of this compound Derivatives

While this compound itself is not primarily studied for its photophysical properties, it is a vital building block for the synthesis of a wide range of functional organic materials, including liquid crystals, fluorescent probes, and materials for nonlinear optics. The photophysical properties of these derivatives are intrinsically linked to their electronic structure, which is influenced by the 4-butoxyphenyl moiety.

Derivatives are often designed as donor-π-acceptor (D-π-A) systems, where the alkoxy group acts as an electron-donating component. For example, coupling this compound with a π-conjugated system (like a stilbene) attached to an electron-accepting group (like a nitro or cyano group) can produce molecules with interesting optical properties szfki.hu.

UV-Visible Absorption and Fluorescence: The absorption and emission properties of these derivatives are typically studied using UV-Vis and fluorescence spectroscopy. The butoxy group, being an electron-donating group, generally causes a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted analogues. This is due to a decrease in the HOMO-LUMO energy gap. Many derivatives, particularly those forming extended π-systems, exhibit fluorescence. The fluorescence quantum yield and lifetime are key parameters that determine their efficiency as emitters. In concentrated solutions or in the solid state, phenomena such as excimer formation (excited-state dimers) can lead to new, red-shifted emission bands mdpi.com.

Liquid Crystalline Properties: The 4-butoxyphenyl group is a common component in calamitic (rod-shaped) liquid crystals. The flexible butoxy chain contributes to the molecule's aspect ratio and can influence the temperature range and type of mesophase (e.g., nematic, smectic) that is formed . The photophysical properties of such materials can be phase-dependent, exhibiting different absorption or emission characteristics in the isotropic liquid versus the ordered liquid crystalline phase.

Computational Analysis: Electronic structure calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are essential for understanding and predicting the photophysical properties of these derivatives. TD-DFT can accurately predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions (e.g., the HOMO→LUMO transition). These calculations confirm the charge-transfer nature of the key electronic transitions in D-π-A systems and help in designing new molecules with tailored optical properties.

The table below provides an overview of the photophysical properties and the techniques used to investigate derivatives of this compound.

| Property | Experimental Technique | Computational Method | Significance |

| UV-Visible Absorption | UV-Vis Spectroscopy | TD-DFT | Determines the wavelength of light absorbed and provides information on electronic transitions. |

| Fluorescence Emission | Fluorescence Spectroscopy | TD-DFT (for excited states) | Characterizes the emission properties (wavelength, intensity) for applications in lighting, sensing. |

| Quantum Yield | Integrating Sphere Photometry | - | Measures the efficiency of the fluorescence process. |

| Liquid Crystallinity | Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC) | - | Identifies mesophases and transition temperatures for display and sensor applications. |

Applications in Advanced Materials and Specialized Synthesis

Building Block for Complex Organic Architectures Incorporating 1-Butoxy-4-iodobenzene Moiety

This compound serves as a fundamental building block in organic synthesis, primarily due to the reactivity of the aryl iodide group. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The butoxy moiety, an electron-donating group, can influence the reactivity of the aromatic ring and imparts increased solubility in organic solvents to both the starting material and the resulting complex products.

Key cross-coupling reactions where this compound is a valuable participant include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (boronic acid or ester). It is widely used for creating biaryl structures, which are common motifs in liquid crystals and conjugated polymers. The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. researchgate.netnih.gov

Sonogashira Coupling: This method forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes, which are precursors to conjugated polymers and other materials with interesting electronic properties. wikipedia.orgbeilstein-journals.org

Heck Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgnih.govnih.govyoutube.com This allows for the introduction of vinyl groups onto the aromatic ring, a key step in the synthesis of stilbenoids and poly(p-phenylene vinylene) (PPV) derivatives. nih.govnih.gov

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). nih.govwikipedia.orgnih.govorganic-chemistry.orgorgsyn.org It is known for its mild reaction conditions and tolerance of diverse functional groups, making it suitable for the synthesis of complex molecules. nih.govorgsyn.org

Overview of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Typical Products |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Aryl-Aryl or Aryl-Vinyl | Biaryls, Conjugated Systems |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne | Arylalkynes, Enynes |

| Heck | Alkene | Aryl-Vinyl | Stilbenes, Cinnamic Esters |

| Stille | Organostannane | Aryl-Aryl, Aryl-Vinyl, etc. | Complex Organic Molecules |

Precursor for Functional Materials

The ability to functionalize the this compound scaffold through cross-coupling reactions makes it a valuable precursor for a range of functional materials with tailored electronic and optical properties.

Derivatives of this compound are being explored for their potential in optoelectronic materials, particularly in the field of liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for common display technologies (LCDs). colorado.edu The rod-like structure that can be achieved by extending the this compound molecule through biaryl linkages (via Suzuki coupling, for instance) is conducive to forming liquid crystalline phases. nih.govresearchgate.netbeilstein-journals.orgmdpi.com

Research has shown that novel derivatives synthesized from this compound exhibit thermotropic liquid crystalline properties. lookchem.com These materials can form specific ordered phases, such as hexagonal columnar phases, over a broad temperature range, which is a desirable characteristic for device applications. lookchem.com The butoxy chain contributes to lowering the melting point and influencing the type of mesophase formed. The photophysical properties of these materials are also of significant interest, as their ability to absorb and emit light can be tuned by modifying the molecular structure, opening possibilities for their use in organic light-emitting diodes (OLEDs) and other photophysical devices.

This compound is a suitable monomer precursor for the synthesis of conjugated polymers. These polymers feature a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons, leading to useful electronic and optical properties such as electrical conductivity and electroluminescence. kennesaw.eduwikipedia.orguchicago.edu They are key components in organic electronics, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kennesaw.eduwikipedia.org

One important class of conjugated polymers is poly(p-phenylene vinylene) (PPV) and its derivatives. wikipedia.orgnih.govunist.ac.kr A butoxy-substituted PPV derivative, such as poly[2-butoxy, 5-(2'-ethyl-hexyloxy-p-phenylene-vinylene] (BEH-PPV), can be synthesized via methods like the Gilch or Heck polymerizations. nih.gov The incorporation of the butoxy group, originating from a monomer conceptually derived from this compound, enhances the polymer's solubility, which is crucial for solution-based processing and fabrication of thin films for devices. The electronic properties, such as the band gap and photoluminescence quantum efficiency, can be finely tuned by the nature of the side chains. For example, the quantum efficiency of PPV derivatives is influenced by the stiffness of the polymer backbone, which can be modified by the size of the solubilizing side chains.

Properties of Selected PPV Derivatives

| Polymer Derivative | Reported Quantum Efficiency | Persistence Length (nm) |

|---|---|---|

| MEH-PPV | 0.20 ± 0.05 | 6.0 |

| BEH-PPV | 0.22 ± 0.05 | 11 |

| BCHA-PPV | 0.66 ± 0.05 | 40 |

Radiochemical Synthesis and Imaging Precursors

The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled compounds for nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Radioiodination involves the incorporation of a radioactive isotope of iodine (e.g., Iodine-123 for SPECT) into a molecule. nih.gov Aryl iodides are relatively stable in vivo, and the well-established chemistry of iodine allows for reliable labeling procedures. This compound can be used as a "cold" standard or precursor in the development of these radiopharmaceuticals. The general strategy involves replacing the stable iodine atom with a radioactive one or, more commonly, synthesizing a radiolabeled analog from a non-iodinated precursor, such as an organoboron or organotin derivative. acs.orgnih.gov

Several methods are available for the radioiodination of aryl precursors:

Halogen Exchange: This can be achieved using nickel(0)-mediated reactions to exchange an aryl bromide or iodide with radioiodide. acs.orgnih.gov

Iododemetallation: Precursors such as arylboronic esters or arylstannanes readily react with radioiodide in the presence of an oxidizing agent (e.g., Chloramine-T) to yield the radioiodinated aryl compound. nih.govnih.gov This is a very convenient and high-yielding process. nih.gov

Copper-Mediated Radioiodination: Aryl boronic acids and esters can be radioiodinated using a copper catalyst, offering a broad substrate scope for producing SPECT tracers. rsc.org

These strategies allow for the rapid and efficient synthesis of SPECT imaging agents from aryl ether precursors, enabling the non-invasive visualization of biological processes. acs.orgnih.gov

PET is a highly sensitive molecular imaging technique that uses tracers labeled with positron-emitting radionuclides. mdpi.comresearchgate.net Iodine-124 (¹²⁴I) is a positron emitter with a relatively long half-life of 4.2 days, making it suitable for studying biological processes that occur over several days, such as the pharmacokinetics of large molecules like antibodies. nih.govnih.govmdpi.comresearchgate.net

This compound or its derivatives can serve as precursors for ¹²⁴I-labeled PET tracers. The synthesis of these tracers often involves iododestannylation, where a trimethyltin (B158744) derivative of the target molecule is reacted with [¹²⁴I]NaI and an oxidizing agent. nih.gov For example, the Hsp90 inhibitor PU-H71, which contains an aryl iodide moiety, was successfully radiolabeled with ¹²⁴I using this method. nih.gov This demonstrates that an aryl iodide scaffold, similar to this compound, is an excellent substrate for developing ¹²⁴I-labeled PET agents. The long half-life of ¹²⁴I allows for monitoring the biodistribution of the tracer in vivo for an extended period, providing valuable quantitative information for drug development and disease diagnosis. nih.govmdpi.comdntb.gov.ua

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for 1-Butoxy-4-iodobenzene and its Derivatives

While traditional methods for synthesizing this compound, such as the Williamson ether synthesis, are well-established, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic routes. masterorganicchemistry.comwikipedia.orgjk-sci.com The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a robust method for preparing ethers. wikipedia.org However, it can be limited by the need for strong bases and the potential for side reactions, particularly with more complex substrates. masterorganicchemistry.comjk-sci.com

One promising area of research is the application of phase-transfer catalysis (PTC) . PTC can enhance the reaction rates and yields of Williamson ether syntheses by facilitating the transfer of reactants between immiscible phases. crdeepjournal.orgjetir.orgyoutube.comyoutube.com This technique has been successfully applied to the synthesis of related aryl ethers, such as 1-butoxy-4-tert-butylbenzene, demonstrating its potential for the efficient production of this compound. bcrec.idresearchgate.net The use of multi-site phase-transfer catalysts is a particularly interesting development, offering the potential for even greater catalytic efficiency. bcrec.idresearchgate.net

Another key area of development is the use of metal-catalyzed cross-coupling reactions to form the C-O bond. Both palladium- and copper-based catalytic systems have shown great promise in the synthesis of aryl ethers. researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.netcas.cnnih.govmdpi.comrsc.org These methods often proceed under milder conditions than traditional methods and can tolerate a wider range of functional groups. Future research will likely focus on developing more active and selective catalysts for the butoxylation of 4-iodophenol (B32979) or the iodination of butoxybenzene (B75284), as well as exploring the use of more readily available and less expensive starting materials.

The development of greener synthetic methods is also a major focus. This includes the use of microwave irradiation to accelerate reaction times and the development of solvent-free reaction conditions. orgchemres.org Additionally, research into catalytic Williamson ether synthesis using weaker alkylating agents at high temperatures is paving the way for more environmentally friendly and industrially scalable processes. acs.orgsemanticscholar.org

Table 1: Comparison of Synthetic Methodologies for Aryl Ethers

| Methodology | Key Advantages | Potential Research Directions |

|---|---|---|

| Williamson Ether Synthesis | Well-established, versatile | Milder reaction conditions, alternative base systems |

| Phase-Transfer Catalysis | Increased reaction rates, improved yields | Development of novel multi-site catalysts |

| Metal-Catalyzed Cross-Coupling | Milder conditions, broad functional group tolerance | More active and selective catalysts (Pd, Cu) |

| Green Synthetic Methods | Reduced environmental impact, increased efficiency | Microwave-assisted synthesis, solvent-free conditions |

Expanding Catalytic Applications of this compound beyond Established Reactions

This compound is a valuable precursor in a variety of catalytic reactions, primarily due to the reactivity of the carbon-iodine bond. It is widely used in palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govresearchgate.netcas.cnrsc.org However, there is significant potential to expand its catalytic applications beyond these well-established transformations.

One emerging area is the use of this compound as a precursor for the synthesis of hypervalent iodine reagents . acs.orgrsc.orgnih.gov These reagents are powerful and selective oxidizing agents that can be used in a wide range of organic transformations. nih.govacs.org The butoxy group in this compound can modulate the reactivity and solubility of the resulting hypervalent iodine species, opening up new possibilities for their application in catalysis. rsc.org Research in this area could lead to the development of novel and more effective catalysts for a variety of oxidative processes. semanticscholar.orgnih.govmdpi.com

Furthermore, the unique electronic properties of this compound, arising from the interplay between the electron-donating butoxy group and the electron-withdrawing iodine atom, could be harnessed in novel catalytic cycles. For example, it could potentially act as a ligand or an additive in transition metal catalysis, influencing the selectivity and efficiency of the reaction.

Integration of this compound Synthesis and Transformations with Flow Chemistry and Automation

The integration of chemical synthesis with flow chemistry and automation offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. syrris.comnih.gov The application of these technologies to the synthesis and transformations of this compound is a promising area for future research.

Flow chemistry is particularly well-suited for reactions involving hazardous or unstable intermediates, as well as for processes that require precise control over reaction parameters such as temperature and pressure. researchgate.netacs.org The synthesis of this compound via Williamson ether synthesis, for example, could be significantly improved by transitioning to a continuous flow process. researchgate.net This would allow for better heat and mass transfer, leading to higher yields and shorter reaction times.

Moreover, flow chemistry can be readily automated, enabling high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives for use in drug discovery and materials science. syrris.com The automated synthesis of functionalized aryl halides in flow is an active area of research, and the principles developed in these studies can be directly applied to this compound. nih.gov

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |

| Scalability | Difficult to scale up | Easily scalable by extending reaction time |

| Efficiency | Lower yields, longer reaction times | Higher yields, shorter reaction times |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, etc. |

Advanced Computational Modeling for Predictive Reactivity and Design of New Transformations

Advanced computational modeling is becoming an increasingly powerful tool for understanding and predicting the reactivity of chemical compounds. rsc.org In the context of this compound, computational methods can be used to gain insights into its electronic structure, reaction mechanisms, and potential for new transformations.

Density Functional Theory (DFT) calculations, for example, can be used to model the oxidative addition of this compound to transition metal catalysts, providing valuable information about the thermodynamics and kinetics of this key step in many cross-coupling reactions. researchgate.net Such studies can help to explain the influence of the butoxy group on the reactivity of the C-I bond and guide the design of more efficient catalysts.

Computational modeling can also be used to predict the outcomes of reactions and to design new transformations that have not yet been explored experimentally. rsc.org For example, by modeling the interaction of this compound with different reagents and catalysts, it may be possible to identify new and unexpected reaction pathways. This predictive power can significantly accelerate the discovery and development of new applications for this versatile compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Butoxy-4-iodobenzene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Ullmann coupling. For example, substituting a halogen (e.g., bromine) in 1-bromo-4-butoxybenzene with iodine using NaI in a polar aprotic solvent (e.g., DMF) under reflux. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity verification via HPLC or GC-MS is critical, with commercial samples achieving ≥97% purity .

- Key Parameters : Reaction temperature (80–100°C), stoichiometric excess of NaI (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation of iodide.

Q. How can researchers characterize the physical properties of this compound?

- Methodology :

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary method (expected range: 48–63°C, based on analogous iodoarenes) .

- Boiling Point : Distillation under reduced pressure (e.g., 237°C at 726 mmHg for 4-iodoanisole, a structural analog) .

- Molecular Weight : Confirm via mass spectrometry (expected: 276.12 g/mol for C₁₀H₁₃IO) .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

- Use fume hoods and closed systems to avoid inhalation/contact .

- Wear nitrile gloves, lab coats, and safety goggles; avoid skin exposure due to potential R36/37/38 hazards (irritation) .

- Store in sealed containers away from light and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How do thermodynamic sublimation properties of this compound compare to halogenated analogs, and what experimental methods are used?

- Methodology : Use torsion mass-loss effusion or diaphragm manometry to measure vapor pressure (10⁻³–10⁻⁶ bar range). For example:

| Compound | Δcr<sup>g</sup>Hm° (kJ·mol⁻¹) | Δcr<sup>g</sup>Gm° (J·mol⁻¹) |

|---|---|---|

| 1-Bromo-4-chlorobenzene | 69.34 | -9062 |

| 1-Chloro-4-iodobenzene | 71.86 | -6309 |

| Data from structurally similar compounds . |

- Analysis : Higher iodine content increases sublimation enthalpy due to stronger van der Waals interactions. Compare Δcr<sup>g</sup>Cp,m° values to assess heat capacity changes.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis set to evaluate C–I bond dissociation energy (BDE).

- Reactivity Insights : The electron-donating butoxy group activates the aryl iodide for Suzuki-Miyaura coupling but may require Pd(OAc)₂/SPhos catalytic systems for efficient turnover .

- Experimental Validation : Monitor reaction progress via <sup>1</sup>H NMR (disappearance of aryl iodide proton at δ 7.2–7.5 ppm) .

Q. What strategies resolve contradictions in spectroscopic data for iodinated aromatic ethers?

- Case Study : Discrepancies in <sup>13</sup>C NMR chemical shifts (e.g., C–I vs. C–O environments).

- Resolution : Use deuterated solvents (CDCl₃) and internal standards (TMS) to calibrate shifts. Cross-validate with X-ray crystallography for unambiguous assignment .

- Common Pitfalls : Solvent polarity effects and concentration-dependent aggregation can distort signals.

Methodological Considerations

Q. How to design experiments assessing the stability of this compound under varying pH and temperature?

- Protocol :

Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to identify decomposition thresholds .

Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hours; analyze residual compound via LC-MS .

Q. What advanced techniques quantify trace impurities in this compound?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。